molecular formula C17H15N7O B2588694 5-methyl-N-phenyl-7-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 361481-47-2

5-methyl-N-phenyl-7-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Katalognummer: B2588694
CAS-Nummer: 361481-47-2
Molekulargewicht: 333.355
InChI-Schlüssel: QCLKZNHHYLGSGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the tetrazolo[1,5-a]pyrimidine family, a bicyclic heterocyclic scaffold featuring a fused tetrazole and pyrimidine ring system. Its structure includes:

  • N-Phenyl carboxamide: Provides a hydrophobic aromatic moiety, influencing solubility and intermolecular interactions.
  • 7-(Pyridin-3-yl) substituent: Introduces a nitrogen-rich heteroaromatic ring, which may enhance binding affinity in biological systems (e.g., enzyme inhibition) .

Synthetic routes for this class often employ multi-component reactions (MCRs) using 5-aminotetrazole, aldehydes, and active methylene compounds. Notably, magnetic nanoparticle catalysts (e.g., Fe₃O₄@SiO₂-functionalized alkyl ammonium hydrogen sulfate) have enabled efficient synthesis under mild conditions . Structural validation is achieved via NMR, elemental analysis, and X-ray crystallography (e.g., analogs like ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate) .

Eigenschaften

IUPAC Name

5-methyl-N-phenyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O/c1-11-14(16(25)20-13-7-3-2-4-8-13)15(12-6-5-9-18-10-12)24-17(19-11)21-22-23-24/h2-10,15H,1H3,(H,20,25)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLKZNHHYLGSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-methyl-N-phenyl-7-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a member of the tetrazolo-pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity based on recent research findings, including its potential as an anticancer agent and its antibacterial properties.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C15_{15}H15_{15}N7_{7}O
  • Molecular Weight : 285.33 g/mol

This structure contributes to its interaction with various biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrazolo-pyrimidines exhibit significant anticancer properties. For instance, in vitro assays have shown that certain analogs can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer).

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50_{50} (µM)Reference
5-Methyl-N-phenyl...MCF-721.5
5-Methyl-N-phenyl...PC318.3
DoxorubicinMCF-70.5

These results indicate that while the compound exhibits promising activity, it is less potent compared to established chemotherapeutics like doxorubicin.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis, inhibition of cell migration, and disruption of cell cycle progression. Molecular docking studies suggest that it interacts with key proteins involved in these processes, although specific target proteins remain to be fully elucidated.

Antibacterial Activity

In addition to its anticancer potential, preliminary studies have indicated that compounds within the same class may possess antibacterial properties. For example, derivatives have shown activity against strains such as Pseudomonas aeruginosa and Escherichia coli.

Table 2: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMIC (µM)Reference
5-Methyl-N-phenyl...Pseudomonas aeruginosa0.21
CiprofloxacinPseudomonas aeruginosa0.05

These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the efficacy of various tetrazolo-pyrimidine derivatives against MCF-7 cells using the MTT assay. The study found that compounds similar to 5-methyl-N-phenyl... led to significant reductions in cell viability, highlighting their potential for further development in cancer therapy.
  • Case Study on Antibacterial Efficacy : Another investigation focused on the antibacterial effects of related compounds against E. coli. The results indicated a notable decrease in bacterial growth at concentrations as low as 0.21 µM, suggesting a strong potential for therapeutic applications in infectious diseases.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with similar structures to 5-methyl-N-phenyl-7-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide exhibit significant anticancer properties. For instance, derivatives of pyrimidine and tetrazole have been shown to inhibit tumor growth in various cancer models. A study demonstrated that modifications in the tetrazole ring could enhance cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

The compound's structural motifs suggest potential antimicrobial activity. Similar derivatives have been evaluated for their effectiveness against a range of bacterial and fungal pathogens. For example, compounds containing pyridine and tetrazole rings have shown promising results in inhibiting the growth of resistant strains of bacteria .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of tetrazole-containing compounds. These compounds may modulate neurotransmitter systems and exhibit anti-inflammatory properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis of Novel Compounds

The synthesis of this compound can be achieved through various synthetic routes involving multi-component reactions. These methods allow for the efficient construction of complex heterocycles that can be further modified to enhance biological activity .

Catalytic Applications

This compound has also been studied for its role as a catalyst or additive in organic reactions. Its unique structure may facilitate reactions such as cross-coupling or cycloaddition, providing a pathway for synthesizing other valuable chemical entities .

Development of Functional Materials

The unique properties of compounds like this compound make them suitable for developing functional materials such as sensors or electronic devices. Research into their electronic properties has indicated potential applications in organic semiconductors .

Polymer Chemistry

Incorporating this compound into polymer matrices could lead to materials with enhanced mechanical and thermal properties. The interaction between the compound's functional groups and polymer chains can be exploited to create composites with tailored characteristics for specific applications .

Summary Table of Applications

Application Area Description References
Pharmacology Anticancer activity; antimicrobial properties; neuroprotective effects
Synthetic Chemistry Synthesis of novel compounds; catalytic applications
Material Science Development of functional materials; polymer chemistry

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Tetrazolo[1,5-a]Pyrimidine Derivatives

Key structural analogs differ in substituents at positions 5, 6, and 7:

Compound Name Substituents (Position) Key Properties References
Target Compound 5-Me, 7-(Pyridin-3-yl), 6-Carboxamide High polarity due to pyridine; potential for π-π stacking with aromatic systems
Product a6 (N,N'-(Sulfonylbis(1,4-phenylene))bis(5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide)) 5-Me, 7-(4-Nitrophenyl), 6-Carboxamide Electron-withdrawing nitro groups enhance reactivity; used in polymer-linked systems
Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate 5-Me, 7-(4-Morpholinophenyl), 6-COOEt Morpholine improves solubility; ester group enables derivatization
Product a16 (5-Methyl-N-(4-((4-(5-methyl-7-(9-methyl-9H-carbazol-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamido)phenyl)sulfonyl)phenyl)-7-(9-methyl-9H-carbazol-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide) 5-Me, 7-(Carbazolyl), 6-Carboxamide Bulky carbazole groups enable fluorescence applications; sulfonyl linker enhances rigidity

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Nitro (Product a6) and morpholine (Ethyl ester analog) substituents modulate electronic density, affecting reactivity and solubility .

Key Observations :

  • Catalyst Efficiency : Fe₃O₄@SiO₂ systems achieve high yields (80–90%) and recyclability, making them industrially viable .
  • Sustainability : Solvent-free methods (e.g., sulfamic acid) align with green chemistry principles .
Spectral and Crystallographic Data
  • ¹H NMR Shifts :
    • Target Compound : Pyridin-3-yl protons appear as multiplets at δ 7.39–8.28 ppm, while methyl groups resonate at δ 2.42 ppm .
    • Carbazole Derivative (a16) : Carbazole protons show distinct aromatic signals at δ 7.67–8.96 ppm, with methyl groups at δ 2.37 ppm .
  • X-ray Crystallography: Ethyl 5-methyl-7-(4-morpholinophenyl) analog crystallizes in a monoclinic system (space group P2₁/c), confirming planar tetrazolo-pyrimidine core .

Q & A

Q. What are the optimal synthetic routes for preparing 5-methyl-N-phenyl-7-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide?

The synthesis typically involves cyclocondensation of precursors like methyl 5-amino-1H-pyrazole-4-carboxylate with β-keto esters, followed by hydrolysis and amidation. For example, cyclocondensation of methyl 5-amino-1H-pyrazole-4-carboxylate with methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate in acetic acid at 80°C yields a pyrazolo[1,5-a]pyrimidine intermediate. Hydrolysis with LiOH in methanol and subsequent BPC-mediated amidation with amines (e.g., butylamine or benzylamine) produces carboxamide derivatives in yields of 55–87% .

Q. Key considerations :

  • Temperature control during cyclocondensation is critical to avoid Boc-group cleavage.
  • BPC (bis(pentafluorophenyl) carbonate) is preferred over CDI or EEDQ for amidation due to reproducibility and higher yields .

Q. How is structural characterization performed for this compound and its derivatives?

Characterization relies on spectroscopic methods:

  • 1H/13C NMR : Assignments for pyrimidine protons (e.g., δ 5.41 ppm for 6-H) and carboxamide NH signals (e.g., δ 8.50 ppm).
  • HRMS/IR : Confirmation of molecular ions (e.g., m/z 468 [MH+] for 5a) and functional groups (e.g., carbonyl stretches at ~1684 cm⁻¹) .
  • X-ray crystallography (if applicable): Resolves substituent orientation in the tetrazolo-pyrimidine core .

Data interpretation : Cross-validate spectral data with analogous compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives) to confirm regiochemistry .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data (e.g., varying IC50 values)?

Discrepancies in enzyme inhibition (e.g., cathepsin K vs. B) may arise from:

  • Substituent effects : N-butylcarboxamide (5a) shows higher cathepsin K inhibition (IC50 ~25 µM) due to hydrophobic interactions, while N-(2-picolyl)carboxamide (5c) favors cathepsin B (IC50 ~45 µM) via π-π stacking .
  • Assay conditions : Buffer pH, substrate concentration, and enzyme purity must be standardized. For example, cathepsin K assays require pH 5.5 for optimal activity .

Q. Methodological solutions :

  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
  • Perform molecular docking to correlate substituent size/charge with activity .

Q. How can computational models guide the design of derivatives with improved activity?

  • QSAR modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with IC50 values. For instance, bulky substituents at the carboxamide position enhance cathepsin K inhibition .
  • DFT calculations : Predict reaction pathways for regioselective cyclocondensation (e.g., favoring 5-methyl over 7-methyl isomers) .
  • MD simulations : Analyze protein-ligand stability over time to refine binding hypotheses .

Case study : Integration of DFT and docking revealed that trifluoromethyl groups enhance binding affinity by 30% in pyrazolo[1,5-a]pyrimidine derivatives .

Q. What methodologies address challenges in regioselective functionalization of the tetrazolo-pyrimidine core?

  • Protecting group strategies : Boc protection of amines prevents side reactions during cyclocondensation .
  • Solvent effects : Polar aprotic solvents (e.g., MeCN) favor carboxamide formation over esterification .
  • Catalytic additives : TMDP (tetramethylenediamine piperidine) in ethanol/water improves yield in triazolo-pyrimidine syntheses but requires careful handling due to toxicity .

Q. How can reaction scalability be optimized while maintaining yield and purity?

  • Process intensification : Use flow chemistry for cyclocondensation to reduce reaction time (from 24 h to 6 h) .
  • Workflow automation : Robotic liquid handlers for amidation steps reduce human error in amine addition .
  • Green chemistry : Replace LiOH with enzymatic hydrolysis (e.g., lipases) for ester-to-acid conversion, improving sustainability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.